3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile
Overview
Description
“3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile” is a chemical compound with the CAS Number: 1243204-92-3 . It has a molecular weight of 213.24 . The IUPAC name for this compound is 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile” is 1S/C12H11N3O/c1-9-7-15(8-14-9)11-4-3-10(6-13)5-12(11)16-2/h3-5,7-8H,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile” is a solid at room temperature . It has a molecular weight of 213.24 . .Scientific Research Applications
Crystal and Molecular Structure Analysis
The compound 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile and its derivatives are utilized in the field of crystallography and molecular structure analysis. For instance, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a related compound, was examined for its crystal and molecular structures, revealing insights into its geometrical configuration and potential applications in structure-based drug design (Richter et al., 2023).
Photodynamic Therapy
Compounds with structural similarities to 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile exhibit significant potential in photodynamic therapy, a treatment method used to kill cancer cells. A particular study discussed the synthesis and characterization of new zinc phthalocyanine derivatives, emphasizing their remarkable photophysical and photochemical properties. These characteristics make them suitable as Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin et al., 2020).
Corrosion Inhibition
Some derivatives of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile are being explored for their corrosion inhibition properties. A study highlighted the synthesis of new imidazole derivatives and their application in preventing corrosion on mild steel in acidic solutions. These compounds showed strong adsorption characteristics and served as mixed types of corrosion inhibitors, indicating their potential in material preservation and maintenance (Prashanth et al., 2021).
Antimicrobial and Anticancer Properties
Another area of research involving 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile derivatives focuses on their antimicrobial and anticancer activities. For instance, novel benzimidazoles containing 1,2,3-triazoles were synthesized and exhibited promising results in vitro as anticancer and antioxidant agents (Kumaraswamy et al., 2021).
Safety And Hazards
Future Directions
While specific future directions for “3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile” are not available in the search results, imidazole compounds are of significant interest in the development of new drugs . They show a broad range of biological activities and are present in many commercially available drugs .
properties
IUPAC Name |
3-methoxy-4-(4-methylimidazol-1-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-7-15(8-14-9)11-4-3-10(6-13)5-12(11)16-2/h3-5,7-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDBCCIZTKTFGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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